3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide is a complex organic compound featuring a carbazole core, a methoxyphenyl group, and a hydrazide functional group
Mechanism of Action
Target of Action
Similar compounds with a carbazole structure have been used as hole transport materials (htms) in perovskite solar cells .
Mode of Action
Compounds with similar structures have shown properties such as mechanochromic luminescence, thermally activated delayed fluorescence, aggregation-induced emission, and electroluminescence . These properties suggest that the compound may interact with its targets by facilitating charge transport.
Biochemical Pathways
Related compounds have been shown to enhance charge transport, reduce carrier recombination, and influence the vertical phase separation of donor and acceptor components in the bulk-heterojunction .
Result of Action
Related compounds have been shown to enhance the power conversion efficiency of perovskite solar cells .
Action Environment
The action, efficacy, and stability of 3-(9H-carbazol-9-yl)-N’-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide can be influenced by environmental factors. For instance, related compounds have shown enhanced operational stability under continuous illumination and thermal annealing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the carbazole core The carbazole can be synthesized through the cyclization of phenols with formaldehyde and acetic anhydride
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of temperature, pressure, and reaction times to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carbazole derivatives with increased oxidation states.
Reduction: Production of reduced carbazole derivatives.
Substitution: Introduction of various substituents on the carbazole core.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may serve as potential bioactive compounds in drug discovery.
Industry: It can be used in the production of advanced materials and electronic devices.
Comparison with Similar Compounds
3-(9H-carbazol-9-yl)phenylboronic acid
3-(9H-carbazol-9-yl)benzonitrile
Poly-3-(9H-carbazol-9-yl)propylmethacrylate
Properties
IUPAC Name |
3-carbazol-9-yl-N-[(E)-1-(2-methoxyphenyl)ethylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-17(18-9-5-8-14-23(18)29-2)25-26-24(28)15-16-27-21-12-6-3-10-19(21)20-11-4-7-13-22(20)27/h3-14H,15-16H2,1-2H3,(H,26,28)/b25-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUORWMJKDJTBP-KOEQRZSOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.